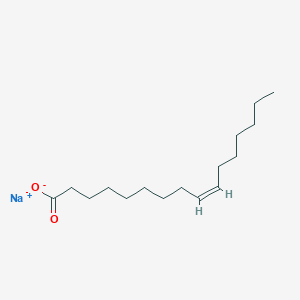

Sodium (Z)-hexadec-9-enoate

描述

棕榈油酸钠是棕榈油酸的钠盐形式,棕榈油酸是一种 ω-7 单不饱和脂肪酸它在脂肪中含量很少,通常存在于人体脂肪组织的甘油酯中 。 棕榈油酸是由棕榈酸通过硬脂酰辅酶A去饱和酶-1 的作用生物合成的 .

准备方法

合成路线和反应条件: 棕榈油酸钠可以通过棕榈油酸与氢氧化钠的中和反应合成。该反应涉及将棕榈油酸溶解在合适的溶剂(如乙醇)中,然后加入等摩尔的氢氧化钠。将混合物搅拌直至反应完成,生成棕榈油酸钠。

工业生产方法: 棕榈油酸钠的工业生产通常涉及从天然来源(如沙棘果浆油)中提取棕榈油酸。 然后,提取的棕榈油酸经过两步溶剂结晶和分子蒸馏工艺,以达到高纯度 。然后将纯化的棕榈油酸用氢氧化钠中和,生成棕榈油酸钠。

反应类型:

氧化: 棕榈油酸钠可以发生氧化反应,导致生成各种氧化产物。

还原: 它可以被还原形成饱和脂肪酸。

取代: 它可以参与取代反应,其中分子中的氢原子被其他原子或基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括在催化剂(如钯)存在下的氢气。

取代: 各种试剂可用于不同的取代反应,例如卤素用于卤化反应。

主要生成产物:

氧化: 形成氢过氧化物和其他氧化产物。

还原: 形成棕榈酸。

取代: 形成卤代衍生物和其他取代产物。

科学研究应用

Food Industry

Functional Properties:

Sodium palmitoleate is used as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as dressings, sauces, and dairy products.

Health Implications:

Epidemiological studies have suggested that higher levels of palmitoleic acid are associated with a lower risk of type 2 diabetes and metabolic syndrome. This has led to interest in its incorporation into functional foods aimed at improving metabolic health .

| Application | Description |

|---|---|

| Emulsifier | Stabilizes mixtures of oil and water in food products. |

| Health Supplement | Potential benefits for metabolic health. |

Pharmaceuticals

Therapeutic Uses:

Sodium palmitoleate has been investigated for its anti-inflammatory properties. Research indicates that it may modulate lipid metabolism and reduce insulin resistance, making it a candidate for treatments targeting metabolic disorders .

Case Study:

A study on the effects of palmitoleic acid on glucose metabolism demonstrated significant improvements in insulin sensitivity among participants consuming diets enriched with this fatty acid .

| Study Focus | Findings |

|---|---|

| Insulin Sensitivity | Improved insulin response in subjects consuming palmitoleic acid-rich diets. |

Agricultural Applications

Pesticide Formulations:

Sodium palmitoleate is utilized in the formulation of agricultural chemicals as a surfactant that enhances the efficacy of pesticides by improving their adherence to plant surfaces .

Soil Health:

Research has shown that fatty acids like sodium palmitoleate can promote beneficial microbial activity in soil, enhancing nutrient availability and plant growth .

| Application | Description |

|---|---|

| Surfactant | Enhances pesticide effectiveness by improving adherence. |

| Soil Amendment | Promotes beneficial microbial activity. |

Cosmetics and Personal Care

Emollient Properties:

In cosmetics, sodium palmitoleate serves as an emollient that helps to moisturize and soften skin. It is commonly found in lotions, creams, and hair care products.

Stability Agent:

Its use as a stabilizing agent helps maintain the integrity and shelf-life of cosmetic formulations .

| Application | Description |

|---|---|

| Emollient | Provides moisture and softness to skin formulations. |

| Stabilizer | Maintains product consistency and shelf life. |

Industrial Applications

Lubricants and Additives:

Sodium palmitoleate is employed in the manufacturing of lubricants due to its properties that reduce friction and wear. It is also used as an additive in various industrial processes .

Case Study:

Research into the use of fatty acids in lubricants has shown that incorporating sodium palmitoleate can enhance performance metrics such as wear resistance and thermal stability .

| Application | Description |

|---|---|

| Lubricant | Reduces friction in machinery applications. |

| Industrial Additive | Enhances performance characteristics of various products. |

作用机制

棕榈油酸钠通过各种分子靶点和通路发挥其作用:

抗炎作用: 它调节 TNF-α、IL-1β 和 IL-6 等炎性细胞因子的表达,从而减少炎症.

胰岛素敏感性: 它通过激活 PPAR-α 来提高肝脏和骨骼肌的胰岛素敏感性.

伤口愈合: 它通过促进肉芽组织的形成和重塑来加速伤口愈合.

类似化合物:

鲨鱼肝油酸: 另一种 ω-7 单不饱和脂肪酸,具有类似的特性,但具有不同的位置异构体。

反油酸: 棕榈油酸的位置异构体,由油酸的β-氧化部分产生.

独特性: 棕榈油酸钠的独特之处在于其特异性的抗炎和胰岛素增敏特性,这些特性在其他类似化合物中并不明显。 它在伤口愈合和皮肤健康方面的作用也使其区别于其他脂肪酸 .

相似化合物的比较

Sapienic Acid: Another omega-7 monounsaturated fatty acid with similar properties but different positional isomerism.

Hypogeic Acid: A positional isomer of palmitoleic acid produced from the partial β-oxidation of oleic acid.

Uniqueness: Palmitoleic Acid (sodium salt) is unique due to its specific anti-inflammatory and insulin-sensitizing properties, which are not as pronounced in other similar compounds. Its role in wound healing and skin health also sets it apart from other fatty acids .

生物活性

Sodium (Z)-hexadec-9-enoate, also known as sodium palmitoleate, is the sodium salt of palmitoleic acid, a monounsaturated fatty acid with a double bond at the ninth carbon. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₆H₃₃NaO₂

- Molecular Weight : 270.42 g/mol

- Structure : Contains a cis double bond at the ninth carbon position.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Research indicates that sodium palmitoleate possesses antimicrobial effects, making it potentially useful in food preservation and as an antibacterial agent. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as obesity and metabolic syndrome, where inflammation plays a critical role .

3. Metabolic Regulation

This compound has been linked to improved metabolic profiles in preclinical studies. It appears to enhance insulin sensitivity and lipid metabolism, which could have implications for managing conditions like type 2 diabetes .

The biological effects of this compound are thought to arise from its interactions with various molecular targets:

- Enzyme Modulation : It may inhibit specific enzymes involved in lipid metabolism and inflammation.

- Receptor Interaction : The compound can interact with receptors that regulate metabolic processes, including peroxisome proliferator-activated receptors (PPARs) which are crucial for fatty acid metabolism .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Antimicrobial Activity

A study demonstrated that sodium palmitoleate showed significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Study 2: Anti-inflammatory Effects

In vitro experiments revealed that this compound reduced the secretion of pro-inflammatory cytokines in adipocytes exposed to lipopolysaccharides (LPS). This suggests a potential role in managing obesity-related inflammation .

Study 3: Metabolic Benefits

A research study on mice indicated that supplementation with sodium palmitoleate improved insulin sensitivity and reduced body fat accumulation compared to control groups. The findings suggest its potential as a dietary supplement for metabolic health .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Palmitoleic Acid | C₁₆H₃₂O₂ | Natural fatty acid; important for cell membranes |

| Methyl Palmitoleate | C₁₆H₃₄O₂ | Methyl ester form; used in biodiesel production |

| Oleic Acid | C₁₈H₃₄O₂ | Contains a double bond at position 9; widely found in olive oil |

| Linoleic Acid | C₁₈H₃₄O₂ | Polyunsaturated fatty acid; essential nutrient |

This compound is distinguished by its specific cis configuration at the ninth carbon, influencing its biological properties and enhancing its solubility and bioavailability compared to other fatty acids .

属性

IUPAC Name |

sodium;(Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQADNICIQOBXGR-CFYXSCKTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016441 | |

| Record name | sodium (Z)-hexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-24-8 | |

| Record name | Sodium palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sodium (Z)-hexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (Z)-hexadec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXN90LI9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key advantages of incorporating sodium palmitoleate into soap formulations?

A1: Sodium palmitoleate, often combined with other fatty acid salts like sodium palm kernelate to form a soap base, offers several advantages in soap formulations. Research indicates that soaps using a sodium palmitoleate-sodium palm kernelate base exhibit good hard water resistance []. Additionally, these soaps demonstrate a desirable skin moisturizing effect, leaving the skin feeling moist and smooth after use, as opposed to tight and dry [].

Q2: Are there any modifications done to improve the properties of sodium palmitoleate in soap applications?

A2: While the provided research doesn't detail specific modifications to sodium palmitoleate itself, it highlights the use of additional ingredients to enhance the soap's overall properties. For instance, one formulation incorporates a blend of sodium palmitoleate, sodium cocoate, sodium stearate, and sodium myristate alongside other surfactants to achieve rich and meticulous foam formation, improved detergency, and a milder feel on the skin []. This suggests that combining sodium palmitoleate with other fatty acid salts can be an effective strategy for optimizing soap performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。